Sulfatinib
Overview
Description
Sulfatinib is a novel multi-targeted tyrosine kinase inhibitor that selectively targets fibroblast growth factor receptor 1, colony-stimulating factor 1 receptor, and vascular endothelial growth factor receptors 1, 2, and 3. It has shown promising results in the treatment of various cancers, particularly neuroendocrine tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulfatinib involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary to the manufacturing companies and are typically not disclosed in public literature. the general approach involves the use of specific reagents and catalysts to achieve the desired chemical transformations .
Industrial Production Methods
Industrial production of this compound follows Good Manufacturing Practices (GMP) to ensure the quality and safety of the final product. The process involves large-scale synthesis, purification, and formulation steps. The exact methods and conditions are proprietary and are optimized for efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Sulfatinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
Sulfatinib has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study multi-targeted kinase inhibition and its effects on various signaling pathways.
Biology: this compound is used to investigate the role of tyrosine kinases in cellular processes such as proliferation, migration, and apoptosis.
Medicine: It is being studied for its therapeutic potential in treating various cancers, including neuroendocrine tumors, osteosarcoma, and other solid tumors.
Industry: This compound is being developed and produced by pharmaceutical companies for clinical use .
Mechanism of Action
Sulfatinib exerts its effects by selectively inhibiting multiple tyrosine kinases, including fibroblast growth factor receptor 1, colony-stimulating factor 1 receptor, and vascular endothelial growth factor receptors 1, 2, and 3. These receptors play crucial roles in tumor angiogenesis, immune evasion, and tumor cell proliferation. By inhibiting these pathways, this compound can effectively reduce tumor growth and metastasis .
Comparison with Similar Compounds
Similar Compounds
Surufatinib: Another multi-targeted kinase inhibitor that targets similar receptors as sulfatinib.
Vimseltinib: A selective colony-stimulating factor 1 receptor inhibitor.
Regorafenib: A multi-kinase inhibitor that targets various tyrosine kinases involved in tumor angiogenesis and proliferation
Uniqueness
This compound’s uniqueness lies in its ability to simultaneously target multiple tyrosine kinases, providing a broader spectrum of activity against various cancers. Its dual role in inhibiting tumor angiogenesis and modulating the immune microenvironment makes it a promising candidate for combination therapies with immune checkpoint inhibitors .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-[3-[[4-[(2-methyl-1H-indol-5-yl)oxy]pyrimidin-2-yl]amino]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N6O3S/c1-17-13-19-15-21(7-8-22(19)27-17)33-23-9-10-25-24(29-23)28-20-6-4-5-18(14-20)16-34(31,32)26-11-12-30(2)3/h4-10,13-15,26-27H,11-12,16H2,1-3H3,(H,25,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZSNFLLYPYKIL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC3=NC(=NC=C3)NC4=CC=CC(=C4)CS(=O)(=O)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N6O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1308672-74-3 | |
Record name | Surufatinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1308672743 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Surufatinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15106 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | SURUFATINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2K5L1L8S9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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